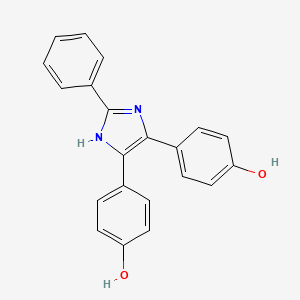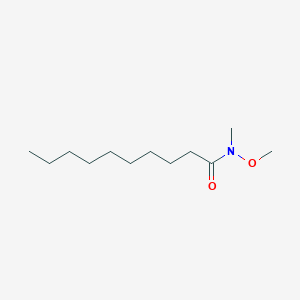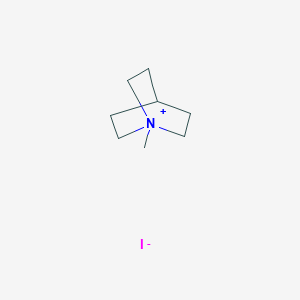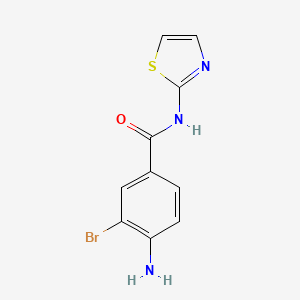![molecular formula C13H8BrN3O4S B8558621 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine
Overview
Description
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is a complex organic compound that features a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-c]pyridine precursor, followed by the introduction of the nitrophenyl sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while reduction reactions can produce amino-substituted compounds.
Scientific Research Applications
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfonyl groups can participate in binding interactions, while the pyrrolo[2,3-c]pyridine core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-indole
- 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole
Uniqueness
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is unique due to its specific structural features, which include the combination of a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H8BrN3O4S |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8BrN3O4S/c14-12-8-16(13-7-15-6-5-11(12)13)22(20,21)10-3-1-9(2-4-10)17(18)19/h1-8H |
InChI Key |
MELKLHXIPIWDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxamide](/img/structure/B8558545.png)
![1-Chloro-4-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8558550.png)
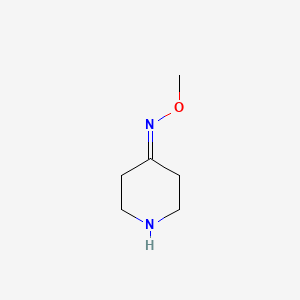
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8558557.png)
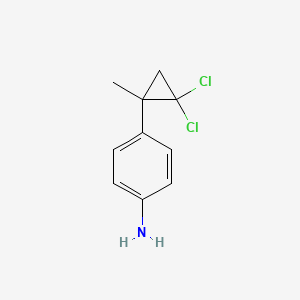

![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)
